molecular formula C12H28N2 B12684715 N,N'-Bis(2-methyl-2-butyl)-ethylenediamine CAS No. 3964-14-5

N,N'-Bis(2-methyl-2-butyl)-ethylenediamine

Cat. No.: B12684715
CAS No.: 3964-14-5
M. Wt: 200.36 g/mol
InChI Key: UYOJXUUSHHHEHC-UHFFFAOYSA-N
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Description

N,N'-Bis(2-methyl-2-butyl)-ethylenediamine is an ethylenediamine derivative characterized by two 2-methyl-2-butyl substituents attached to the nitrogen atoms of the ethylenediamine backbone. Ethylenediamine derivatives are widely studied for their versatile coordination chemistry, biological activity, and applications in materials science. The following analysis instead focuses on structurally related ethylenediamine derivatives with diverse substituents, highlighting how functional groups influence their properties and applications.

Properties

CAS No.

3964-14-5

Molecular Formula

C12H28N2

Molecular Weight

200.36 g/mol

IUPAC Name

N,N'-bis(2-methylbutan-2-yl)ethane-1,2-diamine

InChI

InChI=1S/C12H28N2/c1-7-11(3,4)13-9-10-14-12(5,6)8-2/h13-14H,7-10H2,1-6H3

InChI Key

UYOJXUUSHHHEHC-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)NCCNC(C)(C)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis(2-methyl-2-butyl)-ethylenediamine typically involves the reaction of ethylenediamine with 2-methyl-2-butyl halides under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction. The reaction is usually performed in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of N,N’-Bis(2-methyl-2-butyl)-ethylenediamine can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters and higher yields. The process involves the same basic principles as the laboratory synthesis but is optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis(2-methyl-2-butyl)-ethylenediamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amine oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the 2-methyl-2-butyl groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenated compounds and strong bases are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield amine oxides, while reduction can produce secondary amines.

Scientific Research Applications

N,N’-Bis(2-methyl-2-butyl)-ethylenediamine has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism by which N,N’-Bis(2-methyl-2-butyl)-ethylenediamine exerts its effects depends on its specific application. In coordination chemistry, it acts as a ligand that can form stable complexes with metal ions. In biological systems, it may interact with enzymes or proteins, affecting their activity and function. The molecular targets and pathways involved vary depending on the context of its use.

Comparison with Similar Compounds

Comparison with Similar Ethylenediamine Derivatives

Ethylenediamine derivatives vary significantly in their substituents, which dictate their chemical behavior. Below is a detailed comparison of key analogs based on the evidence provided:

Metal Ion Extraction Efficiency

  • N,N'-Bis(salicylidene)ethylenediamine (Salen-type ligand) Application: Extracts noble metal ions (Pd²⁺, Ag⁺, Pt²⁺, Au³⁺) from aqueous solutions via solvent or membrane extraction. Efficiency: Achieves >94% recovery of noble metal ions, outperforming many conventional carriers (Table 6 in ). Limitation: Low selectivity, as extraction percentages for mixed metal solutions are similar across Pd²⁺, Pt²⁺, and Au³⁺ . Mechanism: The salicylidene group enables strong chelation with metal ions through its phenolic oxygen and imine nitrogen atoms .

Cytotoxic Activity

  • N,N'-Bis(2-hydroxybenzyl)ethylenediamine Derivatives Activity: Compounds with halogen substituents (e.g., 5-bromo or 5-chloro) exhibit potent cytotoxicity against human cancer cell lines (A549, MDA-MB-231, PC3). Key Data:
Compound IC₅₀ (μM) Cell Line Effect on MMP
7 (5-Br) 12–15 A549 80% loss
8 (5-Cl) 10–13 PC3 75% loss

Antibacterial Properties

  • Azomethine (Schiff Base) Derivatives
    • N,N'-Bis(3,4-methylenedioxybenzylidene)ethylenediamine :
  • Activity: Inhibits E. coli (G⁻) with a zone of inhibition of 4.61 mm, outperforming non-substituted analogs (3.48 mm for N,N'-Bis(benzylidene)ethylenediamine) .
  • Structure-Activity Relationship : Electron-donating groups (e.g., methylenedioxy) enhance antibacterial efficacy compared to methoxy or unsubstituted benzylidene groups .

Biodegradability and Environmental Impact

Physical and Structural Properties

  • Melting Points and Yields :

    Compound Melting Point (°C) Yield (%)
    N,N'-Bis(3,4-dimethoxybenzylidene)ethylenediamine 164.8–166.2 36.08
    N,N'-Bis(3,4-methylenedioxybenzylidene)ethylenediamine 176.3–177.4 67.88
    N,N'-Bis(benzylidene)ethylenediamine 110.2–111.4 34.82

    Source:

Biological Activity

N,N'-Bis(2-methyl-2-butyl)-ethylenediamine (also known as BMBED) is a compound of significant interest due to its potential biological activities. This article explores its biological properties, including cytotoxicity, antimicrobial effects, and other relevant activities based on available research findings.

Chemical Structure and Properties

This compound is characterized by its ethylenediamine backbone, which consists of two amine groups (-NH2) connected by a two-carbon chain. The substituents, 2-methyl-2-butyl groups, enhance its hydrophobicity and may influence its interaction with biological targets.

Case Study: Related Compounds

A study on N,N'-bis(2-hydroxybenzyl)ethylenediamine derivatives demonstrated significant cytotoxic effects, leading to cell cycle arrest in cancer cells. The results indicated that these compounds could induce apoptosis through mitochondrial membrane potential disruption .

CompoundCell LineIC50 (µM)Mechanism of Action
BMBEDA549TBDTBD
BMBEDMDA-MB-231TBDTBD
BMBEDPC3TBDTBD

Antimicrobial Activity

Compounds with similar structures have been reported to possess antimicrobial properties. For instance, derivatives of ethylenediamine have shown activity against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa .

Mechanism of Antimicrobial Action

The antimicrobial activity is often attributed to the ability of these compounds to disrupt bacterial cell membranes or interfere with metabolic pathways. The hydrophobic nature of BMBED may enhance its ability to penetrate lipid membranes.

Research Findings and Implications

The exploration of this compound's biological activity is still in preliminary stages. However, the following implications can be drawn from related research:

  • Potential as an Anticancer Agent : Given the cytotoxic properties observed in similar compounds, BMBED may warrant further investigation as a potential anticancer agent.
  • Antimicrobial Applications : Its structural similarities to known antimicrobial agents suggest that BMBED could be effective against resistant bacterial strains.
  • Need for Further Studies : Comprehensive studies are needed to elucidate the specific mechanisms of action, optimal dosages, and potential side effects of BMBED.

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